molecular formula C18H18ClNS B13421212 (3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine CAS No. 4546-35-4

(3E)-3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

Cat. No.: B13421212
CAS No.: 4546-35-4
M. Wt: 315.9 g/mol
InChI Key: WSPOMRSOLSGNFJ-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorprothixene is a member of thioxanthenes, a tertiary amino compound and an organochlorine compound. It has a role as a non-narcotic analgesic, an antiemetic, a sedative, a cholinergic antagonist, a dopaminergic antagonist and a first generation antipsychotic. It is a conjugate base of a chlorprothixene(1+).
Chlorprothixene is only found in individuals that have used or taken this drug. It is a typical antipsychotic drug of the thioxanthene (tricyclic) class. Chlorprothixene exerts strong blocking effects by blocking the 5-HT2 D1, D2, D3, histamine H1, muscarinic and alpha1 adrenergic receptors. Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain;  depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
A thioxanthine with effects similar to the phenothiazine antipsychotics.

Properties

4546-35-4

Molecular Formula

C18H18ClNS

Molecular Weight

315.9 g/mol

IUPAC Name

(3E)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3/b14-7+

InChI Key

WSPOMRSOLSGNFJ-VGOFMYFVSA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl

Origin of Product

United States

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